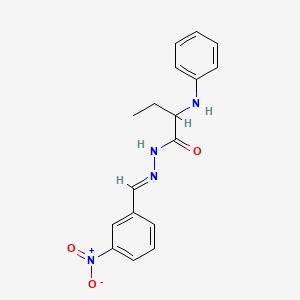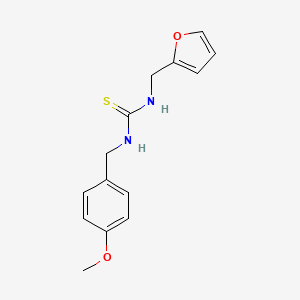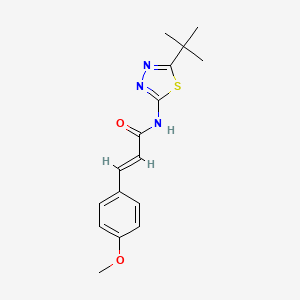
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide, also known as FMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. FMA belongs to the class of amides and has a molecular weight of 319.38 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is not fully understood. However, studies have shown that 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. This inhibition leads to the disruption of the fungal cell membrane, resulting in cell death. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide can induce apoptosis in cancer cells by activating the caspase pathway. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of ergosterol, leading to the disruption of fungal cell membranes. In addition, 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been shown to inhibit the growth of certain bacteria by disrupting the bacterial cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potent anticancer, antifungal, and antibacterial properties. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide is also relatively easy to synthesize and can be used as a starting material for the synthesis of other biologically active compounds. However, the limitations of using 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide. One potential direction is the development of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide-based drugs for the treatment of cancer, fungal infections, and bacterial infections. Another potential direction is the investigation of the mechanism of action of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide and the development of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide analogs with improved potency and selectivity. Finally, the use of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide in combination with other drugs or therapies for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide involves the reaction between 2-(4-hydroxyphenoxy)-N-(2-methylphenyl)acetamide and 4-nitrobenzaldehyde in the presence of a catalytic amount of piperidine. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has also been investigated for its potential use as an anti-inflammatory agent. In addition, 2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide has been used as a starting material for the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-4-2-3-5-15(12)17-16(19)11-20-14-8-6-13(10-18)7-9-14/h2-10H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBWMJFKRYMXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formylphenoxy)-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5857953.png)
![5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5857956.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5857965.png)
![methyl 3-[(4-ethylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5857967.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5857972.png)

![5-methyl-3-phenyl-7-(1-piperidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5857985.png)

![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5858009.png)
![3,7-dibenzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5858013.png)

